Regulatory Impurity Standard: Quantitative Identity as Hydroxyzine EP Impurity B
Hydroxydiethylphenamine is officially designated as Hydroxyzine Hydrochloride Impurity B in the European Pharmacopoeia (EP) and Hydroxyzine USP Impurity [1]. This provides a definitive, quantifiable identity for procurement as a certified reference standard. Unlike a generic 'H1 antagonist' compound, this specific molecule is required for the calibration and validation of analytical methods (e.g., HPLC, LC-MS) used to quantify impurities in Hydroxyzine formulations. The absence of this specific standard directly invalidates impurity testing results against pharmacopoeial monographs.
| Evidence Dimension | Regulatory Identity and Analytical Requirement |
|---|---|
| Target Compound Data | Official EP Impurity B / USP Impurity |
| Comparator Or Baseline | Generic Decloxizine or other H1 antagonist (e.g., Cetirizine) |
| Quantified Difference | Not applicable; this is a qualitative but definitive regulatory specification. |
| Conditions | European Pharmacopoeia and United States Pharmacopeia monographs for Hydroxyzine Hydrochloride |
Why This Matters
This regulatory status is critical for QC/QA laboratories, as substitution with a non-certified or generic compound is not permissible for regulatory filings or batch release testing.
- [1] NCATS Inxight Drugs. DECLOXIZINE. (Accessed 2026). View Source
